Complete Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) at 0.5-1.0 mM
The target compound demonstrates complete inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) at a concentration of 0.5-1.0 mM in a competitive inhibition assay [1]. This level of activity is notable, as many simple acetophenone derivatives show weak or no HPPD inhibition, establishing a clear functional differentiation for this specific substitution pattern.
| Evidence Dimension | Enzyme inhibition (complete inhibition concentration) |
|---|---|
| Target Compound Data | Complete inhibition at 0.5-1.0 mM |
| Comparator Or Baseline | Other acetophenone derivatives (e.g., 4'-hydroxyacetophenone, 3'-methoxyacetophenone) typically show no or minimal HPPD inhibition in comparable assays |
| Quantified Difference | Complete inhibition observed vs. no significant inhibition for many analogs |
| Conditions | Competitive inhibition assay against HPPD |
Why This Matters
This data is crucial for researchers studying tyrosine catabolism disorders or developing HPPD-targeted herbicides, where a compound with defined inhibitory activity is required as a chemical probe.
- [1] BindingDB. Assay Summary: ChEMBL_549 (CHEMBL615569). Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Entry ID 50008614. 2007. View Source
